![molecular formula C13H20N2O4S B5717423 2-{4-[(异丁氨基)磺酰基]-2-甲基苯氧基}乙酰胺](/img/structure/B5717423.png)
2-{4-[(异丁氨基)磺酰基]-2-甲基苯氧基}乙酰胺
描述
2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as IBSA and is a member of the sulfonamide family.
科学研究应用
合成与表征
合成方法
研究包括利用各种溶剂和催化剂合成与 2-{4-[(异丁氨基)磺酰基]-2-甲基苯氧基}乙酰胺 相关的化合物,以获得高产率。例如,在优化条件下,使用 DMF 和碳酸钾合成了 N-甲基-2-[4-(4-氯苯氧基)苯氧基]乙酰胺,产率约为 80% (高永红,2009)。
化学性质
对 N-甲基-2-[4-(4-氯苯氧基)苯氧基]乙酰胺 等化合物的研究提供了对其化学性质的见解,例如通过红外光谱、质谱和核磁共振波谱表征的结构 (高永红,2009)。
生物活性
酶抑制
某些衍生物,如 N-(2-羟苯基)-2-((4-甲苯磺酰基)氨基)乙酰胺,已在酶抑制方面显示出潜力,研究揭示了它们与生物分子的相互作用以及在溶液中形成氢键 (T. Romero & Angela Margarita,2008)。
抗菌评估
已经评估了 2-(4-氯-3-甲基苯氧基)乙酰肼等衍生物的抗菌和抗真菌活性,显示出在开发新的抗菌剂方面的前景 (N. Fuloria 等人,2009)。
高级研究
高级氧化化学
研究探索了相关化合物的先进氧化化学,阐明了降解途径和各种降解产物的形成 (Davide Vogna 等人,2002)。
晶体学和光谱学
已经对相关化合物(如 2-[4-(乙酰氨基)苯氧基]-2-甲基丙酸乙酯)的晶体结构进行了研究,以了解它们的潜在生物活性和分子相互作用 (G. Navarrete-Vázquez 等人,2011)。
属性
IUPAC Name |
2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-9(2)7-15-20(17,18)11-4-5-12(10(3)6-11)19-8-13(14)16/h4-6,9,15H,7-8H2,1-3H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWKBBJDZURTMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)C)OCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



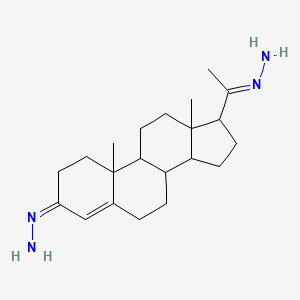
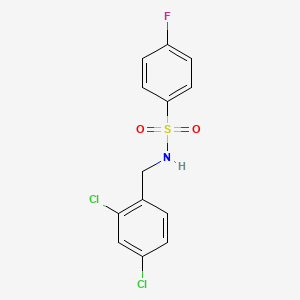
![{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5717359.png)
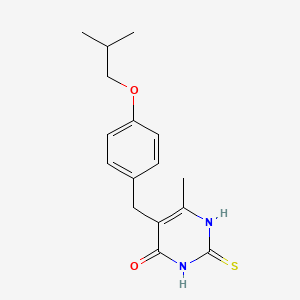
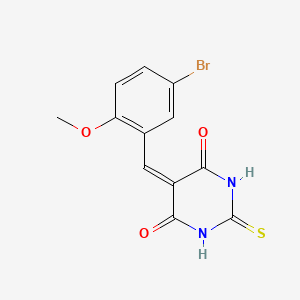
![methyl 3-[(2,5-dichlorobenzoyl)amino]-4-methylbenzoate](/img/structure/B5717392.png)
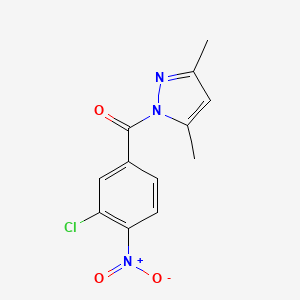
![2-methoxybenzaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5717412.png)
![N,N-diethyl-N'-(2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1,3-propanediamine](/img/structure/B5717420.png)
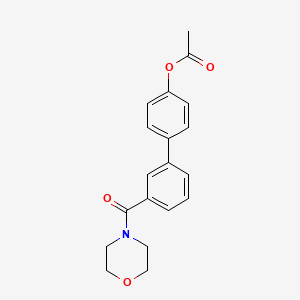
![2-{4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B5717435.png)
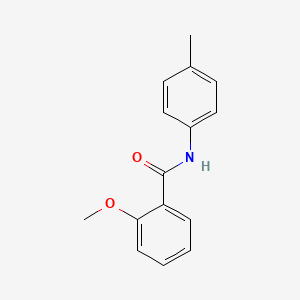
![2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5717448.png)
![N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5717456.png)